molecular formula C11H16N2O2 B562482 2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine CAS No. 1076198-72-5

2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine

Cat. No. B562482
CAS RN: 1076198-72-5
M. Wt: 208.261
InChI Key: WZCFNNCLFJHBNE-UHFFFAOYSA-N
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Description

2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine (2-AEM) is a heterocyclic aromatic compound found in a variety of food items, including coffee, chocolate, and some fruits. It is a naturally occurring compound that is known for its pleasant aroma and flavor. It is also used in a variety of laboratory experiments and research applications.

Scientific Research Applications

Crystal Structure Analysis

  • Study on Benzimidazole Derivatives : A study focused on the synthesis, biological evaluation, and crystal structure analysis of benzimidazole derivatives, highlighting the importance of structural analysis in understanding the biological activities of such compounds (Ozbey, Kuş, & Göker, 2001).

Biological Activities

  • Antimicrobial and Antitumor Activities : Research into the synthesis of pyrazine derivatives and their biological evaluations demonstrated their potential as antimicrobial and antitumor agents, which could be relevant to similar pyrazine compounds (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Synthetic Methodologies

  • One-Pot Synthesis from Renewable Sources : A green chemistry approach was used for the synthesis of 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone, demonstrating the potential for sustainable synthesis methods for pyrazine derivatives (Song et al., 2017).

Chemical Interactions

  • DNA Binding Study : An investigation into the binding behaviors of a zinc complex with DNA, utilizing a pyrazine derivative as a fluorescent probe, provides insights into the interactions between pyrazine compounds and biological molecules (Wu, Xiang, Wu, & Xie, 2009).

properties

IUPAC Name

1-(3-ethyl-5-methylpyrazin-2-yl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-5-10-11(8(3)15-9(4)14)12-6-7(2)13-10/h6,8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCFNNCLFJHBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN=C1C(C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675506
Record name 1-(3-Ethyl-5-methylpyrazin-2-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Acetoxyethyl)-3-ethyl-5-methylpyrazine

CAS RN

1076198-72-5
Record name 2-Pyrazinemethanol, 3-ethyl-α,5-dimethyl-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Ethyl-5-methylpyrazin-2-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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